molecular formula C17H10ClNO3 B2986532 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione CAS No. 501076-55-7

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione

Cat. No.: B2986532
CAS No.: 501076-55-7
M. Wt: 311.72
InChI Key: NJMSTNJRQFSDPW-UHFFFAOYSA-N
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Description

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a benzoyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method is favored for its efficiency and the high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different physical and chemical properties.

Scientific Research Applications

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-benzoyl-4-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-12-6-7-14(19-15(20)8-9-16(19)21)13(10-12)17(22)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMSTNJRQFSDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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